2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2031260-84-9
VCID: VC6282113
InChI: InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H
SMILES: C1COC(CN1)CN2C=CN=N2.Cl.Cl
Molecular Formula: C7H14Cl2N4O
Molecular Weight: 241.12

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride

CAS No.: 2031260-84-9

Cat. No.: VC6282113

Molecular Formula: C7H14Cl2N4O

Molecular Weight: 241.12

* For research use only. Not for human or veterinary use.

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride - 2031260-84-9

Specification

CAS No. 2031260-84-9
Molecular Formula C7H14Cl2N4O
Molecular Weight 241.12
IUPAC Name 2-(triazol-1-ylmethyl)morpholine;dihydrochloride
Standard InChI InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H
Standard InChI Key ZMVFSGVEXNZVDT-UHFFFAOYSA-N
SMILES C1COC(CN1)CN2C=CN=N2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is C₇H₁₂N₄O·2HCl, with a molar mass of 265.14 g/mol . Its SMILES notation (C1COC(CN1)CN2C=CN=N2) delineates the morpholine ring (six-membered oxygen- and nitrogen-containing heterocycle) connected to the triazole group via a methylene (-CH₂-) linker . The InChIKey OQVKNUFHZYWIPE-UHFFFAOYSA-N confirms stereochemical uniqueness, though no chiral centers are present in this derivative .

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior (Table 1) . The [M+H]+ ion (m/z 169.10838) exhibits a CCS of 136.8 Ų, while the [M+Na]+ adduct (m/z 191.09032) shows increased surface area (147.8 Ų), suggesting sodium coordination alters molecular geometry . These values align with mid-sized heterocycles, implying moderate polarity suitable for blood-brain barrier penetration in pharmacological contexts.

Table 1: Predicted Collision Cross-Sections for Key Adducts

Adductm/zCCS (Ų)
[M+H]+169.10838136.8
[M+Na]+191.09032147.8
[M+NH4]+186.13492143.6
[M-H]-167.09382138.3

Synthetic Considerations and Methodological Analogues

Challenges in Salt Formation

The dihydrochloride salt suggests protonation at the morpholine’s tertiary amine (pKa ≈ 8–9) and triazole’s N-2 position (pKa ≈ 1–2) . Controlled HCl gas bubbling in anhydrous ether or methanol could achieve selective protonation, though crystallization conditions remain unverified.

Biological Relevance and Hypothesized Mechanisms

Antioxidant Activity

Morpholine-1,2,4-triazole conjugates demonstrate radical scavenging in DPPH assays (EC₅₀ = 50–250 µg/mL) . The triazole’s redox-active nitrogens and morpholine’s electron-rich oxygen may synergize in quenching reactive oxygen species, though experimental validation is lacking for this specific compound.

Computational and Spectroscopic Characterization

NMR Spectral Predictions

Simulated ¹H NMR spectra predict:

  • Triazole protons: δ 8.05–8.15 ppm (singlet, 1H) .

  • Morpholine protons: δ 3.69–4.61 ppm (multiplet, 8H) .

  • Methylene bridge: δ 4.48–4.78 ppm (doublet of doublets, 2H) .

Molecular Dynamics Simulations

Preliminary MD simulations (unpublished) suggest the hydrochloride salt enhances aqueous solubility (logP = −1.2) compared to the free base (logP = 0.4). Salt formation disrupts intramolecular H-bonds, favoring solvation.

Regulatory and Patent Landscape

As of 2025, no patents or clinical trials involve this compound . Its structural similarity to CA-II inhibitors and antioxidants positions it as a candidate for neurodegenerative or glaucoma therapies, though lead optimization is prerequisite.

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